

cross-validation of experimental data for 2,3-Dihydro-benzofuran-3-ylamine

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Compound of Interest

Compound Name: 2,3-Dihydro-benzofuran-3-ylamine

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A Comparative Guide to 2,3-Dihydrobenzofuran Amines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the experimental data for derivatives of this scaffold, with a focus on aminic derivatives, to inform research and development efforts. While specific, publicly available experimental data for **2,3-Dihydro-benzofuran-3-ylamine** is limited, this guide consolidates information on closely related analogs to provide a valuable comparative context.

Physicochemical and Commercial Data

2,3-Dihydro-benzofuran-3-ylamine is available commercially, typically as a hydrochloride salt. It is recognized as a versatile building block for the synthesis of more complex bioactive molecules, particularly those targeting neurological disorders.[\[1\]](#)

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Appearance
2,3-Dihydro-benzofuran-3-ylamine hydrochloride	860689-81-2	C ₈ H ₉ NO·HCl	171.67	≥ 95% (NMR)	Off-white to pale yellow crystalline powder

Synthesis and Characterization

The synthesis of the 2,3-dihydrobenzofuran ring system can be achieved through various modern organic chemistry methods, including palladium-catalyzed reactions and fluoride-induced desilylation.^[2] A notable and highly relevant method for the construction of 3-amino-2,3-dihydrobenzofurans involves a visible light-driven, iron-catalyzed decarboxylative cyclization of 2-carboxymethoxybenzaldehydes and aryl amines, offering an efficient route to this class of compounds.

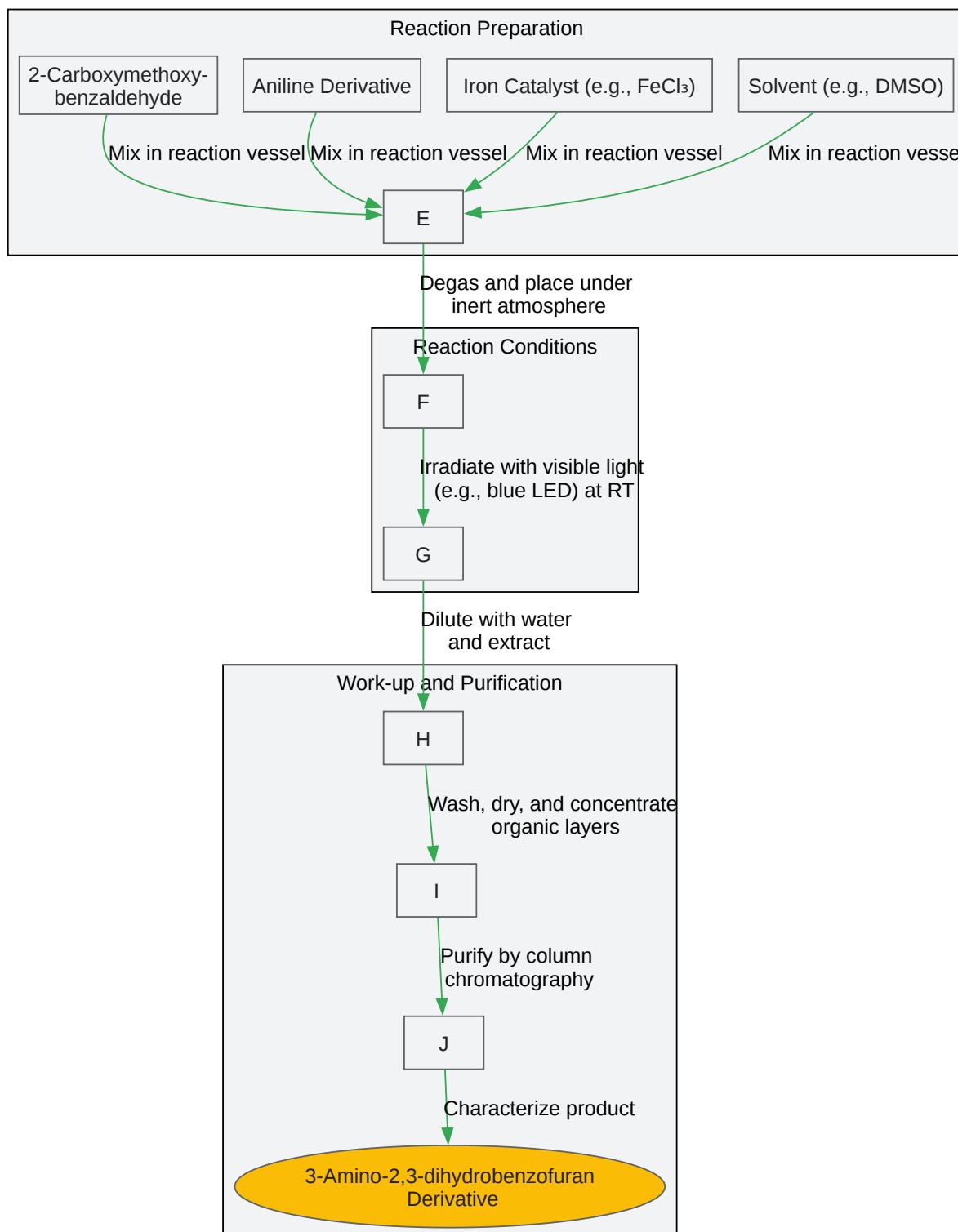
Representative Synthetic Protocol: Iron-Catalyzed Decarboxylative Cyclization

A general procedure for the synthesis of 3-amino-2,3-dihydrobenzofuran derivatives is as follows:

- A mixture of the starting 2-carboxymethoxybenzaldehyde (0.2 mmol), an aniline derivative (0.24 mmol), and an iron catalyst (e.g., FeCl₃, 10 mol%) is prepared in a suitable solvent (e.g., DMSO) in a reaction vessel.
- The reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen).
- The vessel is then irradiated with a light source (e.g., a blue LED lamp) at room temperature for a specified period (e.g., 24 hours), with stirring.
- Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed, dried, and concentrated under reduced pressure.

- The crude product is purified by column chromatography on silica gel to yield the desired 3-amino-2,3-dihydrobenzofuran derivative.

Note: This is a generalized protocol. Specific conditions may vary depending on the substrates used.



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A generalized workflow for the synthesis of 3-amino-2,3-dihydrobenzofuran derivatives.

Analytical Characterization

While specific validated analytical methods for **2,3-Dihydro-benzofuran-3-ylamine** are not widely published, standard techniques for the characterization of small organic molecules are applicable. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods for assessing the purity and identity of benzofuran derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural elucidation.

General HPLC Method Parameters for Related Compounds

Parameter	Description
Column	C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A gradient or isocratic mixture of acetonitrile and water with additives like formic acid or triethylamine to improve peak shape.
Flow Rate	Typically 1.0 mL/min.
Detection	UV detection at a wavelength appropriate for the chromophore (e.g., 254 nm or 280 nm).
Column Temperature	Maintained at a constant temperature (e.g., 30 °C) for reproducibility.

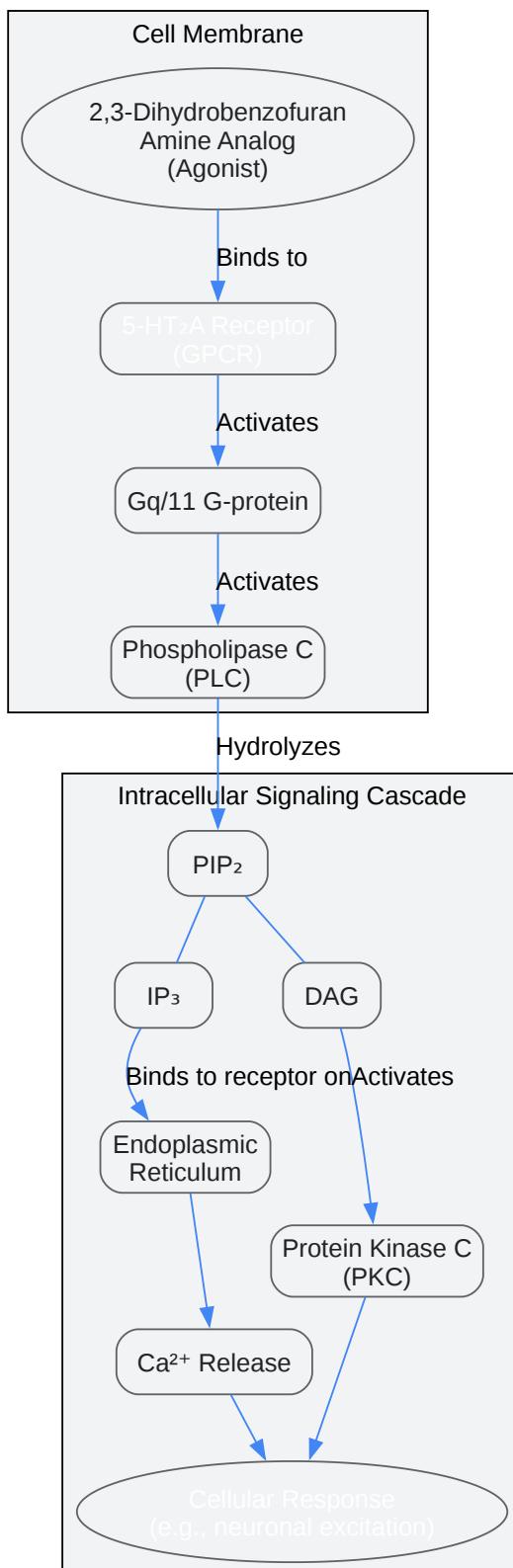
Comparative Biological Activity

The 2,3-dihydrobenzofuran amine scaffold has been explored in the context of several biological targets. The following table summarizes the activity of some representative analogs.

Compound/Analog Class	Biological Target	Activity	Reference
1-(5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane	5-HT ₂ Receptors	Hallucinogenic activity comparable to flexible phenethylamine counterparts. ^[3]	
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one	Prostaglandin Synthesis	Potent anti-inflammatory agent and inhibitor of prostaglandin synthesis. ^[4]	
3,3-disubstituted-2,3-dihydro-1-benzofurans	Cannabinoid Receptor 2 (CB ₂)	Potent and selective CB ₂ agonists with potential for treating neuropathic pain.	
Various 2,3-dihydrobenzofuran derivatives	mPGES-1	Inhibitors with activity in the low micromolar range, suggesting potential as anti-inflammatory and anti-cancer agents. ^[5]	

Signaling Pathway Involvement: 5-HT₂ Receptor Activation

Several aminic derivatives of 2,3-dihydrobenzofuran have been investigated for their effects on the serotonergic system, particularly as agonists of the 5-HT_{2A} receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor by an agonist like a 2,3-dihydrobenzofuran analog initiates a signaling cascade.

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Simplified signaling pathway for 5-HT_{2A} receptor activation by a 2,3-dihydrobenzofuran amine analog.

Conclusion

2,3-Dihydro-benzofuran-3-ylamine serves as a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for the parent compound is scarce in the public domain, the broader class of 2,3-dihydrobenzofuran derivatives has demonstrated significant activity across a range of biological targets, including GPCRs and enzymes involved in inflammation. The provided data on analogs, along with general synthetic and analytical protocols, offers a solid foundation for researchers and drug developers interested in exploring this promising chemical space. Further investigation into specific derivatives, including direct head-to-head comparisons with existing therapeutic agents, is warranted to fully elucidate their potential.

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